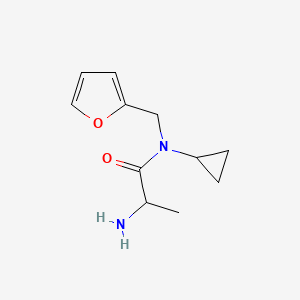
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide is a compound that features a cyclopropyl group, a furan ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bioproducts derived from renewable resources. The production of chemicals from biomass offers both economic and ecological benefits. Furfural, a key intermediate, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into various valuable chemicals .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various furan derivatives, reduced amides, and substituted amides.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemicals and materials derived from biomass.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A precursor in the synthesis of furan derivatives.
Furfurylamine: Used in the synthesis of various furan-based compounds.
N-(Furan-2-ylmethyl)furan-2-carboxamide: A related compound with similar structural features.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide is unique due to its combination of a cyclopropyl group, a furan ring, and an amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(14)13(9-4-5-9)7-10-3-2-6-15-10/h2-3,6,8-9H,4-5,7,12H2,1H3 |
InChI Key |
NWBZTIAEARZDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CO1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















